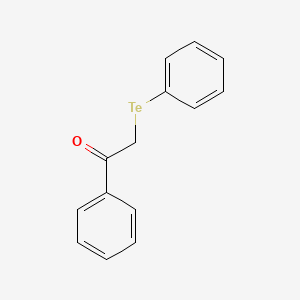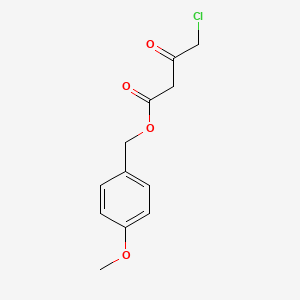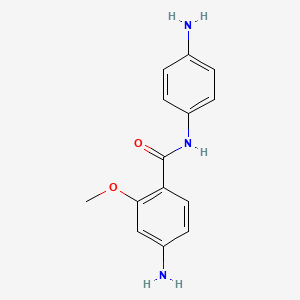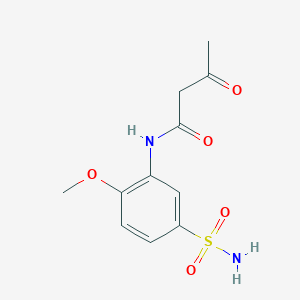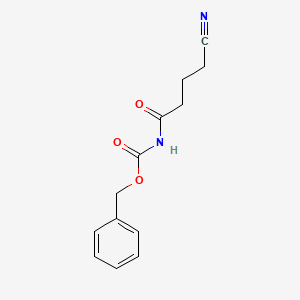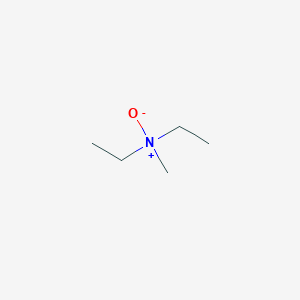
Ethanamine, N-ethyl-N-methyl-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N-ethyl-N-methyl-, N-oxide is an organic compound with the molecular formula C5H13NO. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group, a methyl group, and an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanamine, N-ethyl-N-methyl-, N-oxide can be synthesized through several methods. One common method involves the reaction of N-ethyl-N-methyl-ethanamine with an oxidizing agent such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to the ethanamine derivative to prevent over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, N-ethyl-N-methyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of N-ethyl-N-methyl-ethanamide.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-ethyl-N-methyl-ethanamide.
Reduction: N-ethyl-N-methyl-ethanamine.
Substitution: Various substituted ethanamine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N-ethyl-N-methyl-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.
Wirkmechanismus
The mechanism of action of ethanamine, N-ethyl-N-methyl-, N-oxide involves its interaction with various molecular targets. The oxygen atom in the N-oxide group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethanamine, N-ethyl-N-methyl-, N-oxide can be compared with other similar compounds, such as:
Ethanamine, N-methyl-: Lacks the ethyl group, resulting in different reactivity and applications.
Ethanamine, N-ethyl-: Lacks the methyl group, leading to variations in chemical behavior.
Ethanamine, N,N-dimethyl-: Contains two methyl groups instead of an ethyl and a methyl group, affecting its properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
| 115206-20-7 | |
Molekularformel |
C5H13NO |
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
N-ethyl-N-methylethanamine oxide |
InChI |
InChI=1S/C5H13NO/c1-4-6(3,7)5-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
HBEXJDVFHJLGIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


